2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole
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Overview
Description
2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a cyclohexyl ring, which is further substituted with a 3-bromo-pyridin-2-yloxy group
Preparation Methods
The synthesis of 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The cyclohexyl ring can be introduced through a cycloaddition reaction, and the 3-bromo-pyridin-2-yloxy group is often attached via a nucleophilic substitution reaction using appropriate brominated pyridine derivatives .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research into its potential as a therapeutic agent could focus on its ability to interact with specific biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the benzimidazole core suggests that it might act by binding to nucleic acids or proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar compounds to 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole include other benzimidazole derivatives and pyridine-containing compounds. For example:
Benzimidazole derivatives: Compounds like omeprazole and albendazole, which are used as pharmaceuticals, share the benzimidazole core but differ in their substituents and specific applications.
Pyridine-containing compounds: Compounds such as nicotinamide and pyridoxine (vitamin B6) contain the pyridine ring but have different functional groups and biological roles.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties .
Properties
Molecular Formula |
C18H18BrN3O |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-[4-(3-bromopyridin-2-yl)oxycyclohexyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H18BrN3O/c19-14-4-3-11-20-18(14)23-13-9-7-12(8-10-13)17-21-15-5-1-2-6-16(15)22-17/h1-6,11-13H,7-10H2,(H,21,22) |
InChI Key |
MLOPZWXYPQCJKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=NC3=CC=CC=C3N2)OC4=C(C=CC=N4)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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